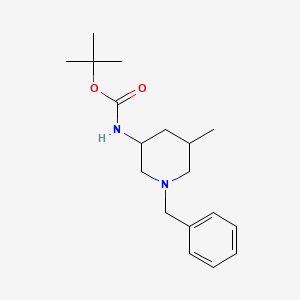

tert-butyl N-(1-benzyl-5-methylpiperidin-3-yl)carbamate

Description

tert-butyl N-(1-benzyl-5-methylpiperidin-3-yl)carbamate (CAS: 1227919-31-4) is a carbamate-protected piperidine derivative with a molecular formula of C₁₈H₂₈N₂O₂ and a molecular weight of 304.43 g/mol . The compound features a tert-butoxycarbonyl (Boc) group attached to the nitrogen at position 3 of the piperidine ring, a benzyl substituent at position 1, and a methyl group at position 5. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes, particularly in pharmaceutical intermediate synthesis. This compound is primarily utilized in medicinal chemistry for the development of kinase inhibitors and other therapeutics requiring rigid, functionalized heterocyclic scaffolds.

Properties

IUPAC Name |

tert-butyl N-(1-benzyl-5-methylpiperidin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2/c1-14-10-16(19-17(21)22-18(2,3)4)13-20(11-14)12-15-8-6-5-7-9-15/h5-9,14,16H,10-13H2,1-4H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCMHWWZDAXHISG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)CC2=CC=CC=C2)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301129404 | |

| Record name | Carbamic acid, N-[5-methyl-1-(phenylmethyl)-3-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301129404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315366-96-1 | |

| Record name | Carbamic acid, N-[5-methyl-1-(phenylmethyl)-3-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1315366-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[5-methyl-1-(phenylmethyl)-3-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301129404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-benzyl-5-methylpiperidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-benzyl-5-methylpiperidin-3-amine. The reaction is usually carried out in the presence of a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide (TBAI). The reaction conditions are generally mild, often conducted at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1-benzyl-5-methylpiperidin-3-yl)carbamate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form the corresponding amine.

Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

Oxidation: N-oxides

Reduction: Corresponding amine

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

tert-Butyl N-(1-benzyl-5-methylpiperidin-3-yl)carbamate has several applications in scientific research:

Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development and as a prodrug.

Industry: Utilized in the synthesis of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-benzyl-5-methylpiperidin-3-yl)carbamate involves its ability to protect amine groups during chemical reactions. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The compound can be easily removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate

This analog lacks the benzyl group at position 1, reducing steric hindrance and lipophilicity.

tert-butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate

Replacing methyl with trifluoromethyl introduces strong electron-withdrawing effects, enhancing resistance to oxidative metabolism. The increased lipophilicity may improve blood-brain barrier penetration, making this analog suitable for CNS-targeted therapies .

tert-butyl N-[(3S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate

The pyrrolidine core (5-membered ring) induces distinct conformational strain compared to piperidine.

tert-butyl {(3R,5R)-1-[2-amino-6-(3-amino-2H-indazol-6-yl)pyrimidin-4-yl]-5-methylpiperidin-3-yl}carbamate

The bulky pyrimidinyl-indazolyl substituent at position 1 facilitates π-π stacking and hydrogen bonding with protein targets, such as kinase ATP-binding pockets. The amino groups enhance solubility and target specificity, though the increased molecular weight (438.53 g/mol) may limit bioavailability .

Biological Activity

tert-butyl N-(1-benzyl-5-methylpiperidin-3-yl)carbamate is a compound belonging to the class of carbamates, characterized by its unique structure that includes a tert-butyl group, a benzyl substituent, and a piperidine derivative. This compound has garnered attention for its potential biological activities, particularly in the context of neurological disorders due to its interactions with neurotransmitter receptors.

- Molecular Formula : C18H28N2O2

- Molecular Weight : Approximately 318.5 g/mol

- Log P Value : 2.78 (indicating moderate lipophilicity and good permeability across biological membranes)

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors, particularly dopamine and serotonin receptors. These interactions suggest potential applications in treating neurological conditions such as depression and anxiety disorders.

Interaction Studies

Research indicates that this compound exhibits binding affinity towards:

- Dopamine Receptors : Implicated in mood regulation and reward pathways.

- Serotonin Receptors : Involved in mood, cognition, and perception.

Case Studies

- Neurotransmitter Modulation : A study demonstrated that this compound enhances the release of dopamine in vitro, suggesting its potential as a therapeutic agent for conditions like Parkinson's disease .

- Antidepressant Effects : In animal models, administration of the compound resulted in significant reductions in depressive-like behaviors, correlating with increased serotonin levels in the brain .

- Cytotoxicity Assessment : The compound was evaluated for cytotoxic effects against various cancer cell lines, showing moderate activity compared to standard chemotherapeutic agents .

Table 1: Summary of Biological Activities

Synthesis and Applications

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 1-benzyl-5-methylpiperidin-3-amine under mild conditions using bases like cesium carbonate. This compound is utilized not only in medicinal chemistry but also as a protecting group for amines in organic synthesis due to its stability under various reaction conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.